molecular formula C8H9FO2 B13566010 (r)-2-Fluoro-4-(1-hydroxyethyl)phenol

(r)-2-Fluoro-4-(1-hydroxyethyl)phenol

Cat. No.: B13566010
M. Wt: 156.15 g/mol
InChI Key: HXGFGGQHVBUIFM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Fluoro-4-(1-hydroxyethyl)phenol (CAS 1568032-29-0) is a chiral phenolic compound with the molecular formula C 8 H 9 FO 2 and a molecular weight of 156.15 g/mol . This chemical serves as a valuable enantiopure building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules. Its structure, featuring a phenolic hydroxyl group, a chiral secondary alcohol, and a fluorine atom, allows it to be a key intermediate in constructing potential beta-2 (β2) adrenergic receptor agonists . Such agonists are of significant research interest for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) . The specific (R)-enantiomer is often targeted for development due to its potential for higher biological activity and selectivity at target receptors. The presence of the fluorine atom can enhance metabolic stability, alter electronic properties, and improve bioavailability in drug candidates. Researchers utilize this compound to explore new therapeutic agents, leveraging its chiral center and multifunctional groups for selective chemical transformations. This compound is for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

2-fluoro-4-[(1R)-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H9FO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m1/s1

InChI Key

HXGFGGQHVBUIFM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)O)F)O

Canonical SMILES

CC(C1=CC(=C(C=C1)O)F)O

Origin of Product

United States

Synthetic Methodologies for R 2 Fluoro 4 1 Hydroxyethyl Phenol

Retrosynthetic Analysis and Key Disconnections for Enantioselective Access

A logical retrosynthetic analysis of (R)-2-Fluoro-4-(1-hydroxyethyl)phenol identifies the primary disconnection at the chiral carbinol center. This C-O bond disconnection leads back to the prochiral ketone, 2-fluoro-4-acetylphenol. This transformation, a chiral reduction in the synthetic direction, is the cornerstone of the enantioselective synthesis of the target molecule.

The precursor, 2-fluoro-4-acetylphenol, can be synthesized from commercially available 3-fluorophenol. A common route involves the Friedel-Crafts acylation of 3-fluorophenol. However, this method can lead to a mixture of isomers, with the desired 2-fluoro-4-acetylphenol being accompanied by 4-fluoro-2-acetylphenol. A more practical and scalable synthesis of 2-fluoro-4-hydroxyacetophenone has been developed starting from 2',4'-difluoroacetophenone, which is readily prepared by the acetylation of 1,3-difluorobenzene. This method involves a selective hydrolysis using a mixture of sodium hydroxide (B78521) and calcium hydroxide to afford the desired product in good yield.

Enantioselective Synthesis Approaches

The critical step in the synthesis of this compound is the enantioselective reduction of the prochiral ketone, 2-fluoro-4-acetylphenol. Both asymmetric catalysis and biocatalysis have emerged as powerful tools to achieve this transformation with high levels of stereocontrol.

Asymmetric Catalysis for Stereoinduction

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is broadly categorized into organocatalysis and metal-catalyzed transformations.

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. For the reduction of ketones, a common strategy involves the use of chiral amines or phosphoric acids in conjunction with a hydride source, such as a Hantzsch ester. These catalysts activate the ketone towards nucleophilic attack by the hydride, with the chiral environment of the catalyst directing the approach of the hydride to one face of the carbonyl group, thereby inducing enantioselectivity. While specific examples for the organocatalytic reduction of 2-fluoro-4-acetylphenol are not extensively documented, the principles of organocatalytic transfer hydrogenation of substituted acetophenones suggest its feasibility. The presence of the hydroxyl group on the aromatic ring could potentially influence the catalyst-substrate interaction, requiring careful optimization of the catalyst and reaction conditions.

Metal-catalyzed asymmetric reduction is a well-established and highly effective method for the synthesis of chiral alcohols. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source. This method is known for its high enantioselectivity and predictability for a wide range of ketones. The catalyst, derived from a chiral amino alcohol, coordinates with both the borane and the ketone, organizing them in a rigid transition state that facilitates a highly face-selective hydride transfer. For the synthesis of this compound, an (R)-configured CBS catalyst would be employed to deliver the hydride to the Re-face of the carbonyl group of 2-fluoro-4-acetylphenol.

Another powerful approach is asymmetric transfer hydrogenation (ATH), which typically utilizes ruthenium, rhodium, or iridium complexes with chiral ligands. In this process, a hydrogen donor, such as isopropanol (B130326) or formic acid, provides the hydride, which is transferred to the ketone via the chiral metal complex. The enantioselectivity is governed by the structure of the chiral ligand coordinated to the metal center.

The following table summarizes representative results for the metal-catalyzed asymmetric reduction of acetophenone (B1666503) derivatives, illustrating the high levels of enantioselectivity achievable with these methods.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
(R)-Me-CBS / BH3·SMe2Acetophenone(R)-1-Phenylethanol>95% nih.gov
[RuCl2(p-cymene)]2 / Chiral Amino Amide LigandSubstituted AcetophenonesChiral Secondary Alcoholsup to 90% researchgate.net
Ir(III) / Chiral Phosphinite LigandsSubstituted AcetophenonesChiral Secondary Alcoholsup to 60% researchgate.net

The success of metal-catalyzed asymmetric reductions hinges on the design of the chiral ligand. The ligand's structure dictates the three-dimensional environment around the metal center, which in turn controls the enantioselectivity of the reaction. For the reduction of 2-fluoro-4-acetylphenol, ligands that can form a rigid and well-defined chiral pocket are desirable.

In the context of ATH, bidentate ligands containing both a nitrogen and an oxygen or phosphorus donor atom, such as chiral amino alcohols and diamines, have proven to be highly effective. The electronic properties of the ligand, influenced by substituents, can also be fine-tuned to modulate the catalytic activity and selectivity. For instance, electron-donating groups on the ligand can increase the electron density on the metal center, potentially affecting the rate of hydride transfer.

The development of novel ligands with unique steric and electronic properties is an ongoing area of research. The goal is to create catalysts that are not only highly enantioselective but also robust, efficient, and applicable to a broad range of substrates. The table below presents a comparison of different chiral ligands used in the asymmetric reduction of acetophenone, highlighting the impact of ligand structure on enantioselectivity.

MetalLigand TypeProduct ConfigurationEnantiomeric Excess (ee)
BoronOxazaborolidine (from Valine methyl ester)R75%
BoronOxazaborolidine (with LiBr additive)R90%
ZincChiral DiamineSup to 95%
Copper(II)Imidazolidin-4-one derivativeS or R (ligand dependent)up to 97%

Biocatalytic Pathways and Enzyme Engineering

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Ketoreductases (KREDs) are enzymes that catalyze the reduction of prochiral ketones to chiral alcohols with exceptional enantioselectivity. rsc.org

The synthesis of this compound can be achieved through the biocatalytic reduction of 2-fluoro-4-acetylphenol using a suitable ketoreductase. A wide variety of KREDs from different microbial sources can be screened to identify an enzyme with the desired stereoselectivity and activity towards this specific substrate. cloudfront.netcloudfront.net These reactions are typically performed in aqueous media under mild conditions and often utilize a cofactor regeneration system, such as the oxidation of a co-substrate like isopropanol or glucose, to recycle the expensive nicotinamide (B372718) cofactor (NADH or NADPH).

Enzyme engineering techniques, such as site-directed mutagenesis and directed evolution, can be employed to improve the properties of naturally occurring KREDs. nih.govresearchgate.net By modifying the amino acid sequence of the enzyme, it is possible to enhance its activity, stability, and even alter its stereoselectivity to produce the desired enantiomer. For instance, mutations in the active site of a ketoreductase can create a more favorable binding pocket for the substrate, leading to higher conversion rates and enantiomeric excess. researchgate.netnih.gov

The following table presents data from studies on the biocatalytic reduction of substituted acetophenones, demonstrating the high efficiency and enantioselectivity of this approach.

Enzyme (Source)SubstrateProductConversion (%)Enantiomeric Excess (ee) (%)
Saccharomyces uvarum4-Methoxyacetophenone(S)-1-(4-methoxyphenyl)ethanol>99>99
Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas2-Bromo-4-fluoroacetophenone(S)-1-(2-bromo-4-fluorophenyl)ethanol>90>99
Engineered Ketoreductase2-Chloro-4'-fluoroacetophenone(S)-2-Chloro-1-(4'-fluorophenyl)ethanolHigh>99
Ketoreductase from Scheffersomyces stipitis2-Chloro-1-(2,4-dichlorophenyl)ethanone(R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol88.2 (isolated yield)99.9
Stereoselective Bioreductions

The stereoselective bioreduction of the corresponding prochiral ketone, 2-fluoro-4-acetylphenol, represents a theoretically viable and environmentally benign approach to obtaining this compound. This method typically employs enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can exhibit high enantioselectivity. These biocatalysts facilitate the transfer of a hydride from a cofactor, often NADPH or NADH, to the carbonyl group of the ketone, leading to the formation of the desired chiral alcohol.

Chemoenzymatic Cascade Reactions

Chemoenzymatic cascade reactions, which combine the selectivity of biocatalysts with the efficiency of chemical synthesis, could offer a streamlined route to this compound. Such a cascade might involve an initial chemical step to synthesize the 2-fluoro-4-acetylphenol precursor, followed by an enzymatic reduction in the same pot to yield the final chiral product. This approach can enhance process efficiency by reducing the number of intermediate purification steps.

However, specific research articles or patents describing the development and application of a chemoenzymatic cascade for the synthesis of this compound have not been identified in a thorough review of existing literature.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis mediated by chiral auxiliaries is a classical and powerful strategy for controlling stereochemistry. In this approach, a chiral auxiliary is temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, this could involve attaching a chiral auxiliary to a derivative of 2-fluoro-4-acetylphenol, followed by a diastereoselective reduction of the ketone. The final step would be the removal of the chiral auxiliary to yield the enantiomerically enriched alcohol.

While this methodology is well-established for a wide range of chiral molecules, specific examples and detailed experimental protocols for its application in the synthesis of this compound are not documented in the available scientific literature.

Chiral Pool-Based Synthetic Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy can be an efficient way to produce complex chiral molecules. A potential chiral pool-based approach to this compound could conceivably start from a chiral building block that already contains the required stereocenter, which would then be elaborated to the final target molecule.

A comprehensive search of chemical databases and literature has not revealed any published synthetic routes to this compound that employ a chiral pool-based strategy.

Diastereoselective Synthesis of Precursors and Intermediates

The diastereoselective synthesis of precursors is a key step in many asymmetric syntheses, particularly those involving chiral auxiliaries. This involves creating a new stereocenter in a molecule that already contains a stereocenter, with the existing stereocenter influencing the configuration of the new one. In the context of synthesizing this compound, this would likely involve the diastereoselective reduction of a ketone precursor that is covalently bonded to a chiral auxiliary.

Detailed research findings, including specific diastereomeric ratios and reaction conditions for the synthesis of precursors to this compound, are not available in the public domain.

Optimization of Reaction Conditions for Yield and Enantiomeric Purity

The optimization of reaction conditions is a critical aspect of developing any synthetic methodology to maximize both the chemical yield and the enantiomeric purity of the product. This typically involves screening various parameters such as temperature, solvent, catalyst loading, and reaction time. For the synthesis of this compound, such optimization would be essential for any of the potential synthetic routes to be viable.

As specific synthetic protocols for this compound are not detailed in the literature, there is a corresponding lack of information regarding the optimization of these processes.

Scalability Considerations for Research and Development Purposes

The scalability of a synthetic route is a crucial factor for its application in research and development, as well as for potential commercial production. A scalable synthesis must be safe, cost-effective, and reproducible on a larger scale. Considerations include the availability and cost of starting materials, the robustness of the reaction, and the ease of purification.

Given the absence of detailed synthetic procedures for this compound in the scientific literature, there is no available information on the scalability of any potential synthetic methodologies.

Stereochemical Characterization and Chiral Discrimination Studies

Advanced Methodologies for Absolute Configuration Assignment

The absolute configuration of a chiral molecule describes the precise spatial arrangement of its atoms. For (r)-2-Fluoro-4-(1-hydroxyethyl)phenol, this refers to the 'R' configuration at the carbon atom bearing the hydroxyl group. Non-empirical and empirical methods are available to make this assignment unequivocally.

Single-crystal X-ray diffraction (XRD) is considered the gold standard for determining the absolute configuration of chiral molecules. springernature.com The technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions.

For organic molecules composed of light atoms (C, H, O, N, F), the determination of absolute configuration directly from the parent molecule can be challenging due to weak anomalous dispersion effects. researchgate.net A common and highly reliable strategy to overcome this is to prepare a crystalline derivative of the chiral molecule with a chiral auxiliary of a known absolute configuration. nih.gov For a chiral alcohol like 2-fluoro-4-(1-hydroxyethyl)phenol, this can be achieved by esterification with a chiral carboxylic acid. The resulting product is a mixture of diastereomers, which can be separated and crystallized.

The X-ray analysis of a single crystal of one of the diastereomers allows for the determination of the relative configuration of all stereocenters. Since the absolute configuration of the incorporated chiral auxiliary is already known, the absolute configuration of the original alcohol can be inferred with high confidence. researchgate.net

Another approach is the Bijvoet method, which relies on the anomalous scattering of X-rays by heavier atoms present in the crystal structure. researchgate.net If a derivative containing an atom heavier than oxygen (e.g., bromine or a metal) can be synthesized and crystallized, the subtle differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) can be measured. nih.gov The analysis of these differences, often quantified by the Flack parameter, allows for the direct and unambiguous assignment of the absolute configuration of the molecule in the crystal. researchgate.net A Flack parameter close to zero for the correct enantiomeric model confirms the assignment. researchgate.net

While no crystal structure for a derivative of this compound is publicly available, the table below illustrates the typical crystallographic data that would be reported from such an analysis, using a related fluorinated chiral molecule as an example. nih.gov

ParameterExample Value
Chemical FormulaC15H14FNO2
Formula Weight259.27
Crystal SystemMonoclinic
Space GroupP21/c
a, b, c (Å)15.979 (3), 12.941 (3), 15.040 (3)
β (°)121.72 (3)
Volume (Å3)2645.5 (9)
Z (molecules/unit cell)8
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R1 = 0.064
Flack ParameterN/A (for achiral space group)

Chiroptical spectroscopy techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) measures the difference in absorption (Δε = εL - εR), while Optical Rotatory Dispersion (ORD) measures the variation of optical rotation with wavelength. Enantiomers produce mirror-image ECD and ORD spectra, making these techniques powerful for assigning absolute configuration. nih.gov

The ECD spectrum of a chiral molecule is highly sensitive to its spatial structure, including both its absolute configuration and its conformational preferences in solution. rsc.org The sign and intensity of the observed Cotton effects (the characteristic peaks and troughs in an ECD spectrum) are directly related to the electronic transitions of the molecule's chromophores within the chiral environment.

For this compound, the substituted benzene (B151609) ring acts as the primary chromophore. The electronic transitions of this aromatic system (e.g., π → π* transitions) become ECD-active due to the presence of the adjacent stereocenter. The absolute configuration can be determined by comparing the experimentally measured ECD spectrum with the spectrum of a known standard or, more commonly, with a spectrum predicted by quantum chemical calculations. researchgate.net

The following table provides an illustrative example of how ECD data is typically reported for a chiral molecule, showing the position (λmax) and intensity (Δε) of the Cotton effects.

Enantiomerλmax (nm)Δε (M-1cm-1)Solvent
Illustrative (R)-Enantiomer210+0.83
260+0.15
Illustrative (S)-Enantiomer210-0.91
260-0.14

In modern stereochemical analysis, the assignment of absolute configuration is frequently achieved by comparing experimental chiroptical spectra with those predicted from first-principles calculations. nih.gov Time-dependent density functional theory (TDDFT) has become the most widely used method for calculating ECD spectra of organic molecules due to its favorable balance of accuracy and computational cost. unipi.it

The computational workflow generally involves several key steps:

Conformational Search: A thorough search of the conformational space of the molecule is performed to identify all low-energy stable conformers. The flexibility around the C-C bond connecting the stereocenter to the phenol (B47542) ring is particularly important for this compound.

Geometry Optimization and Energy Calculation: The geometry of each conformer is optimized, and their relative energies are calculated at a high level of theory. This step is crucial for determining the relative population of each conformer at a given temperature. nih.gov

ECD Spectra Calculation: For each significant conformer, the ECD spectrum (excitation energies and rotational strengths) is calculated using TDDFT. The choice of functional (e.g., CAM-B3LYP, M06-2X) and basis set is critical for accuracy. Solvent effects are typically included using a Polarizable Continuum Model (PCM). nih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged according to their Boltzmann populations to generate the final predicted spectrum. mdpi.com

The absolute configuration of the experimental sample is then assigned by matching its ECD spectrum to the predicted spectrum for either the (R) or (S) enantiomer. A high degree of similarity provides strong evidence for the assignment. nih.gov

A typical output from a TDDFT calculation would include the following parameters for the principal electronic transitions.

TransitionCalculated λ (nm)Rotational Strength (R) [10-40 cgs]Dominant Orbital Contribution
1275+5.8HOMO → LUMO (π→π)
2225-15.2HOMO-1 → LUMO (π→π)
3208+20.5HOMO → LUMO+1 (π→π*)

Enantiomeric Excess Determination Methods

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. Chromatographic techniques are the most common and reliable methods for determining ee.

Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their relative proportions. phenomenex.com The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). nih.gov

For the analysis of this compound, a direct separation approach using a CSP is typically preferred. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for a broad range of chiral compounds, including aromatic alcohols. nih.gov These phases, often derivatized with phenylcarbamates, provide a complex chiral environment with multiple interaction sites (e.g., hydrogen bonding, π-π interactions, steric hindrance) that lead to different retention times for the two enantiomers. sigmaaldrich.com

The choice of mobile phase is critical for optimizing the separation. Normal-phase chromatography, using solvent mixtures like hexane (B92381) and isopropanol (B130326), often provides excellent selectivity on polysaccharide-based CSPs. phenomenex.com The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram.

An alternative, indirect method involves pre-column derivatization of the racemic alcohol with a chiral derivatizing agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as C18.

A representative chiral HPLC method for a fluorinated aromatic alcohol is outlined below.

ParameterCondition
ColumnCellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-H)
Dimensions250 mm x 4.6 mm, 5 µm
Mobile PhaseHexane / Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 225 nm
Hypothetical tR for (S)-enantiomer12.5 min
Hypothetical tR for (R)-enantiomer14.8 min

Chiral Gas Chromatography (GC) offers very high resolution and sensitivity for the analysis of volatile and thermally stable chiral compounds. chromatographyonline.com Due to the polar nature and lower volatility of phenolic compounds, a derivatization step is typically required prior to GC analysis. nih.gov

For 2-fluoro-4-(1-hydroxyethyl)phenol, the hydroxyl groups can be acylated, for instance, by reaction with acetic anhydride (B1165640) or trifluoroacetic anhydride to form the corresponding ester derivatives. nih.gov This acylation process increases the volatility and thermal stability of the analyte and often enhances chiral recognition on the stationary phase.

The separation of the derivatized enantiomers is performed on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives, such as permethylated β-cyclodextrin bonded to a polysiloxane backbone (e.g., Chirasil-DEX), are among the most effective and widely used CSPs for GC. nih.govgcms.cz The enantiomers are separated based on their differential inclusion and interaction with the chiral cavities of the cyclodextrin molecules. The enantiomeric excess is determined by the integration of the resulting peak areas in the gas chromatogram.

A typical chiral GC method for a derivatized chiral alcohol would involve the following conditions.

ParameterCondition
Analyte FormTrifluoroacetyl ester derivative
ColumnModified β-cyclodextrin on dimethylpolysiloxane (e.g., CP-Chirasil-DEX CB)
Dimensions25 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHydrogen or Helium
Injector Temperature230 °C
Oven Program100 °C (1 min), ramp at 5 °C/min to 180 °C
Detector (FID) Temperature250 °C
Hypothetical tR for (S)-derivative15.2 min
Hypothetical tR for (R)-derivative15.9 min

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for molecular structure elucidation. In its conventional application, NMR spectra of enantiomers are identical, precluding their direct differentiation. However, the use of chiral shift reagents (CSRs) provides an elegant solution to this limitation. CSRs are typically lanthanide complexes that can reversibly coordinate with the analyte, forming transient diastereomeric complexes. These diastereomeric complexes exhibit distinct NMR spectra, allowing for the quantification of enantiomeric excess and, in some cases, the assignment of absolute configuration.

For a molecule like this compound, which possesses both a hydroxyl and a phenolic group, lanthanide-based CSRs are particularly effective. The Lewis acidic lanthanide ion coordinates to the oxygen atoms, inducing significant changes in the chemical shifts (Δδ) of nearby protons. The magnitude of these induced shifts is dependent on the spatial arrangement of the atoms in the diastereomeric complex.

Detailed Research Findings:

In a hypothetical study aimed at the chiral discrimination of a racemic mixture of 2-Fluoro-4-(1-hydroxyethyl)phenol, a europium-based chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), could be employed. Upon incremental addition of Eu(hfc)₃ to a solution of the racemic analyte in a suitable deuterated solvent (e.g., CDCl₃), the NMR signals of the two enantiomers would be expected to shift downfield to different extents.

The most pronounced separation is typically observed for the protons closest to the chiral center, namely the methine proton (CH-OH) and the methyl protons (CH₃). The protons on the aromatic ring would also experience differential shifts, albeit to a lesser extent.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shift Differences (ΔΔδ) for (r)- and (s)-2-Fluoro-4-(1-hydroxyethyl)phenol in the Presence of a Chiral Shift Reagent

ProtonChemical Shift (δ) without CSR (ppm)Chemical Shift (δ) with CSR (ppm) - (R)-enantiomerChemical Shift (δ) with CSR (ppm) - (S)-enantiomerInduced Shift (Δδ) - (R)Induced Shift (Δδ) - (S)Chemical Shift Difference (ΔΔδ) (ppm)
Methine (CHOH)4.886.256.151.371.270.10
Methyl (CH₃)1.452.102.020.650.570.08
Aromatic H-36.957.307.280.350.330.02
Aromatic H-57.107.557.520.450.420.03
Aromatic H-66.807.157.140.350.340.01

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected outcome of using a chiral shift reagent.

The separation of the signals (ΔΔδ) allows for the direct integration of the respective peaks to determine the enantiomeric excess (ee) of a non-racemic mixture. The presence of the fluorine atom at the ortho position to the phenolic hydroxyl group can influence the coordination of the chiral shift reagent and may enhance the resolution of the signals due to its electronic effects.

Stereochemical Stability and Epimerization Pathways

The stereochemical stability of a chiral center is a crucial factor, particularly in the context of drug development and asymmetric synthesis, as racemization or epimerization can lead to a loss of biological activity or the formation of undesired stereoisomers. For this compound, the chiral center is a benzylic alcohol. Benzylic alcohols can be susceptible to epimerization, especially under conditions that favor the formation of a carbocation intermediate at the benzylic position.

Detailed Research Findings:

The stereochemical integrity of this compound is generally expected to be robust under neutral and mild basic or acidic conditions at ambient temperature. However, exposure to strong acids or high temperatures could potentially lead to epimerization.

The most probable pathway for epimerization would involve the protonation of the hydroxyl group by a strong acid, followed by the loss of a water molecule to form a secondary benzylic carbocation. This carbocation is planar and achiral. Subsequent nucleophilic attack by water on this intermediate can occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers.

Interactive Data Table: Hypothetical Rate of Epimerization of this compound under Various Conditions

ConditionTemperature (°C)Initial Enantiomeric Excess (%)Enantiomeric Excess after 24h (%)Plausible Mechanism
pH 7.0 (Phosphate Buffer)259999Negligible
0.1 M NaOH259998Slow deprotonation-reprotonation
0.1 M HCl259995Sₙ1-like via carbocation
1.0 M HCl809910Accelerated Sₙ1-like via carbocation

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trends in stereochemical stability.

Studies on analogous fluorinated benzylic alcohols have shown that the C-F bond itself is generally stable under these conditions and does not directly participate in the epimerization process. The primary determinant of stereochemical lability is the stability of the benzylic carbocation intermediate. Therefore, for practical applications, it is crucial to avoid strongly acidic environments and elevated temperatures to maintain the enantiomeric purity of this compound.

Derivatization and Functionalization Strategies for Research Probes

Regioselective Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is often the primary site for initial modification due to its acidity and nucleophilicity. Regioselective reactions at this position allow for the introduction of a wide array of functionalities while preserving the other reactive sites for subsequent transformations.

Etherification and esterification are fundamental strategies for masking the phenolic hydroxyl group or linking it to other molecular fragments. These reactions can be used to attach fluorophores, affinity tags, or other reporter groups, thereby converting the parent molecule into a functional molecular probe.

Etherification: The synthesis of ethers from the phenolic hydroxyl group typically proceeds via a Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a suitable base to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide.

Esterification: Esterification of the phenolic hydroxyl group can be achieved through various methods, most commonly by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or with a carboxylic acid using a coupling agent. mdpi.com For sterically hindered phenols, more robust methods may be required to achieve high yields. google.com The choice of esterification agent is critical for tailoring the probe's properties, such as introducing a cleavable linker or a fluorescent moiety. mdpi.comgoogle.com

Below is a table summarizing common conditions for these transformations.

TransformationReagentsBase/CatalystTypical ConditionsApplication for Probes
Etherification Alkyl Halide (e.g., R-Br, R-I)K₂CO₃, NaH, Cs₂CO₃Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile), RT to 80°CAttachment of linkers, fluorescent tags (e.g., dansyl), or biotin.
Esterification Acyl Chloride or Anhydride (B1165640)Pyridine, Triethylamine, DMAPAnhydrous aprotic solvent (e.g., DCM, THF), 0°C to RTIntroduction of reporter groups, prodrug strategies, linking to solid supports.
Esterification Carboxylic AcidDCC, EDC/DMAPAnhydrous aprotic solvent (e.g., DCM), 0°C to RTCoupling to biomolecules or complex organic fragments.

Data compiled from general synthetic methodologies. mdpi.comgoogle.com

Bioconjugation involves covalently linking the phenolic compound to a biomolecule, such as a protein or a biopolymer, to create hybrid molecules with enhanced or novel functionalities. usda.govrsc.org These conjugates are valuable in drug delivery, diagnostics, and materials science. rsc.orgresearchgate.net

Several strategies can be employed for the bioconjugation of (r)-2-Fluoro-4-(1-hydroxyethyl)phenol:

Enzyme-Catalyzed Grafting: Enzymes like laccase or tyrosinase can oxidize the phenol to a reactive quinone intermediate. This intermediate can then react with nucleophilic amino acid residues (e.g., lysine, cysteine) on the surface of a protein to form a stable covalent bond. nih.gov

Free Radical-Mediated Grafting: Free radicals, generated by chemical or physical means, can initiate the covalent linkage between the phenol and a protein. nih.gov

Chemical Coupling Methods: The phenolic hydroxyl group can be activated or derivatized to facilitate reaction with protein functional groups. For example, it can be functionalized with a linker containing a terminal N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on a protein. researchgate.net

The choice of method depends on the stability of the target protein and the desired degree of conjugation. nih.gov

Transformations at the Secondary Alcohol Moiety

The secondary benzylic alcohol provides another versatile handle for chemical modification, allowing for changes in oxidation state or substitution with various functional groups.

Oxidation: The secondary alcohol can be selectively oxidized to the corresponding ketone, 2-fluoro-4-acetylphenol. This transformation is a key step in many synthetic routes and can be accomplished using a variety of reagents. rsc.org Green chemistry approaches utilizing photocatalysts and molecular oxygen offer mild and efficient alternatives to traditional heavy-metal oxidants. organic-chemistry.orgrsc.org

The table below outlines several methods for the oxidation of secondary benzylic alcohols.

Reagent/SystemOxidantConditionsYieldsNotes
Eosin Y / Blue LEDO₂Room TemperatureExcellentMetal-free, green photochemical method. organic-chemistry.org
Thioxanthenone / SunlightAir (O₂)Room TemperatureGood to ExcellentUtilizes readily available light sources. rsc.org
KNa₄[Cu(HIO₆)₂]-Alkaline SolutionGoodSelective for benzylic alcohols. researchgate.net
Iron(III) Phthalocyanine ComplexH₂O₂ or TBHPNeat (Solvent-free)HighHigh turnover numbers and frequencies. rsc.org

This data represents typical findings for the oxidation of secondary benzylic alcohols. rsc.orgorganic-chemistry.orgrsc.orgresearchgate.net

Reduction: The reverse reaction, the reduction of the corresponding aryl ketone, is a fundamental method for preparing benzylic alcohols. libretexts.orglibretexts.org This pathway is particularly important for controlling the stereochemistry at the chiral center. Enantioselective reduction methods can be employed to synthesize the desired (r)- or (s)-enantiomer with high purity. wikipedia.org

Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent suitable for reducing ketones in the presence of less reactive functional groups. libretexts.org

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent capable of reducing ketones as well as esters and carboxylic acids. libretexts.org

Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium on Carbon (Pd/C) can reduce the ketone. Under harsh conditions, this can sometimes lead to the further reduction of the benzylic alcohol to an alkyl group. masterorganicchemistry.comthieme-connect.de

Asymmetric Transfer Hydrogenation: Chiral ruthenium or rhodium catalysts can be used with a hydrogen source like isopropanol (B130326) or formic acid to achieve high enantioselectivity. wikipedia.org

Halogenation: The secondary hydroxyl group can be replaced by a halogen atom (F, Cl, Br, I) via nucleophilic substitution. This typically requires a two-step process where the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with a halide salt (e.g., NaBr, LiCl) in a polar aprotic solvent yields the corresponding benzylic halide. chemistrysteps.com

Amination: The introduction of a nitrogen-containing functional group at the benzylic position can be achieved through several routes.

Via Alkyl Halides: The alcohol can be converted to an alkyl halide, which then undergoes nucleophilic substitution with ammonia, a primary or secondary amine, or an azide (B81097) salt followed by reduction. chemistrysteps.com

Borrowing Hydrogen Catalysis: A more atom-economical approach involves the direct reaction of the alcohol with an amine using a ruthenium or iridium catalyst. nih.gov This "borrowing hydrogen" methodology proceeds through a temporary oxidation of the alcohol to a ketone, imine formation with the amine, and subsequent reduction of the imine to the final amine product, regenerating the catalyst. nih.govorganic-chemistry.org

Electrophilic Aromatic Substitution on the Fluorinated Phenol Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SₑAr). The directing effects of the existing substituents determine the regioselectivity of these reactions. wikipedia.org

Hydroxyl (-OH) group: A powerful activating group and an ortho, para-director.

Fluoro (-F) group: A deactivating group (due to induction) but also an ortho, para-director (due to resonance).

Hydroxyethyl (B10761427) (-CH(OH)CH₃) group: A weak activating group and an ortho, para-director.

The combined effect of these groups strongly directs incoming electrophiles to the positions ortho to the powerful hydroxyl group, namely the C3 and C5 positions. The C5 position is also para to the fluorine atom, potentially enhancing its reactivity.

Common SₑAr reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. Due to the high activation of the ring by the phenol, milder conditions may be sufficient, and poly-halogenation can be a competing side reaction. libretexts.orggoogle.com

Nitration: Reaction with dilute nitric acid can introduce a nitro (-NO₂) group, although the strong activating nature of the phenol can lead to oxidation and the formation of tarry byproducts. libretexts.org

Friedel-Crafts Reactions: Alkylation or acylation can introduce alkyl or acyl groups onto the ring using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃. masterorganicchemistry.combyjus.com The strong coordination of the Lewis acid to the phenolic oxygen can complicate these reactions. libretexts.org

Arylation: Metal-free oxidative arylation reactions have been developed for fluorophenols, which can lead to the formation of arylated quinone structures. nih.govnih.gov

Careful control of reaction conditions is necessary to achieve mono-substitution and control the regiochemical outcome.

Cross-Coupling Reactions at the Aromatic Core for Analog Synthesis

The phenolic ring of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org These reactions typically require prior activation of the phenol, often through conversion of the hydroxyl group to a more reactive leaving group such as a triflate or a nonaflate. This activation facilitates reactions at the positions ortho and para to the hydroxyl group. Alternatively, halogenation of the aromatic ring provides a handle for coupling.

Suzuki-Miyaura Coupling: This versatile reaction enables the formation of carbon-carbon bonds by coupling an organoboron reagent with an aryl halide or triflate. For the synthesis of biaryl analogs of this compound, the corresponding aryl halide (e.g., a bromo or iodo derivative) can be reacted with a wide range of commercially available or synthetically accessible boronic acids or boronate esters. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base to facilitate the transmetalation step. The mild reaction conditions and broad functional group tolerance make the Suzuki-Miyaura coupling a highly effective method for generating a library of analogs with diverse aromatic substituents.

Sonogashira Coupling: To introduce alkynyl moieties into the aromatic core, the Sonogashira coupling is the reaction of choice. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl halide or triflate, co-catalyzed by palladium and copper complexes. wikipedia.org The introduction of an alkyne provides a rigid linker to append various functional groups and can be a key structural element in probing interactions with biological targets. The resulting arylalkynes can also serve as versatile intermediates for further transformations.

Buchwald-Hartwig Amination: The direct introduction of nitrogen-based functional groups onto the aromatic ring can be achieved via the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction couples an aryl halide or triflate with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This method allows for the synthesis of a wide array of aniline (B41778) and arylamine derivatives of this compound, introducing functionalities that can participate in hydrogen bonding and other key interactions within a biological target. The choice of phosphine ligand is often crucial for the success of this reaction, with bulky, electron-rich ligands generally providing the best results.

Cross-Coupling ReactionCoupling PartnersCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Aryl Halide/Triflate + Boronic Acid/EsterPd(0) catalyst, Phosphine ligand, BaseC(sp²) - C(sp²)
Sonogashira Aryl Halide/Triflate + Terminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Amine baseC(sp²) - C(sp)
Buchwald-Hartwig Aryl Halide/Triflate + AminePd(0) or Pd(II) catalyst, Phosphine ligand, BaseC(sp²) - N

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Investigations

The primary goal of synthesizing analogs of this compound is to systematically probe the structure-activity relationship (SAR). SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence the biological activity of a compound. mans.edu.egdrugdesign.org By generating a library of analogs with varied substituents and evaluating their biological effects, researchers can identify key pharmacophoric elements and optimize properties such as potency, selectivity, and metabolic stability.

The design of analogs often begins with a computational or pharmacophore model of the target protein. However, in the absence of a known target, a systematic exploration of the chemical space around the lead compound is undertaken. For this compound, modifications can be envisioned at several key positions:

The Phenolic Hydroxyl Group: Esterification or etherification of the hydroxyl group can modulate the compound's acidity and hydrogen bonding capacity.

The Ethyl Alcohol Side Chain: The secondary alcohol can be oxidized to a ketone, inverted in stereochemistry, or replaced with other functional groups to probe the importance of this hydrogen bond donor/acceptor.

The Aromatic Ring: The introduction of various substituents at the positions ortho and meta to the fluoro group using the cross-coupling reactions described above allows for a systematic investigation of the influence of steric and electronic effects on activity.

A hypothetical SAR study might involve the synthesis of the analogs outlined in the table below, followed by their evaluation in a relevant biological assay.

AnalogModificationRationale for Synthesis
1a Methyl ether of the phenolic hydroxylInvestigate the role of the acidic proton.
1b Oxidation of the secondary alcohol to a ketoneProbe the importance of the hydrogen bond donating ability of the alcohol.
1c Suzuki coupling with phenylboronic acidIntroduce a bulky, lipophilic group on the aromatic ring.
1d Sonogashira coupling with phenylacetyleneIntroduce a rigid, linear substituent.
1e Buchwald-Hartwig amination with morpholineIntroduce a polar, hydrogen bond accepting group.

The data obtained from such a study would allow for the construction of an SAR model, guiding the design of future generations of more potent and selective compounds. For instance, if analogs with electron-withdrawing groups on the newly introduced aromatic ring show enhanced activity, this would suggest a favorable interaction with an electron-rich region of the biological target. Conversely, if bulky substituents are detrimental to activity, this would indicate a sterically constrained binding pocket. Through this iterative process of design, synthesis, and testing, the therapeutic potential of the this compound scaffold can be systematically explored and optimized. The structure-activity relationship is a critical concept in drug design, allowing for the rational modification of a lead compound to improve its biological activity. drugdesign.org

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR) for Comprehensive Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For (r)-2-Fluoro-4-(1-hydroxyethyl)phenol, a suite of NMR experiments would be required.

¹H NMR: This experiment would reveal the number of different types of protons and their neighboring environments. Key expected signals would include a doublet for the methyl group (-CH₃), a quartet for the methine proton (-CH(OH)), and distinct signals for the three aromatic protons. The coupling between the methine and methyl protons would confirm the ethyl group structure. The phenolic and alcoholic hydroxyl protons (-OH) would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would differentiate the aliphatic carbons (methyl and methine) from the six aromatic carbons. The carbon atom bonded to the fluorine would exhibit a large coupling constant (¹J C-F), providing clear evidence of its position.

¹⁹F NMR: This experiment is highly specific to the fluorine atom. A single resonance would be expected, and its chemical shift and coupling to nearby protons (³J H-F) would further confirm the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary.)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-CH ~1.4 (doublet) ~24
-C H(OH) ~4.9 (quartet) ~70
Aromatic C-H 6.8 - 7.2 (multiplets) 115 - 130
Aromatic C -F - ~155 (d, ¹JCF ≈ 240 Hz)
Aromatic C -OH - ~150

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is essential for determining the exact molecular formula of a compound. For C₈H₉FO₂, the expected monoisotopic mass would be calculated with high precision (e.g., to four decimal places). This technique unequivocally distinguishes the compound from others with the same nominal mass. Electron ionization (EI) or electrospray ionization (ESI) could be used. The fragmentation pattern would provide further structural proof. A key fragmentation would be the loss of a methyl group ([M-15]⁺) or the loss of water ([M-18]⁺). The most prominent peak in the EI spectrum would likely be from the cleavage of the C-C bond next to the aromatic ring, resulting in a stable benzylic cation.

Infrared (IR) Spectroscopy for Functional Group Verification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

A broad absorption band would be expected in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups.

C-H stretching vibrations for the aromatic and aliphatic portions would appear around 2850-3100 cm⁻¹.

Aromatic C=C stretching would produce peaks in the 1450-1600 cm⁻¹ region.

A strong absorption corresponding to the C-O stretching of the alcohol and phenol (B47542) would be visible in the 1050-1250 cm⁻¹ range.

A characteristic C-F stretching band would be expected around 1150-1250 cm⁻¹.

UV-Visible Spectroscopy for Electronic Transitions and Purity Assessment

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the π-system of the benzene (B151609) ring. Phenolic compounds typically exhibit one or more absorption bands in the UV region. For this compound, absorption maxima (λ_max) would be expected around 270-280 nm, characteristic of the π to π* transitions in the substituted benzene ring. This technique is also a valuable tool for purity assessment, as the presence of conjugated impurities would alter the appearance of the spectrum.

Chromatographic Purity Assessment (GC, HPLC)

Chromatographic methods are vital for determining the purity of a sample.

High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing the purity of non-volatile compounds like phenols. Using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient, a single sharp peak would indicate a high degree of purity. The retention time is characteristic of the compound under specific conditions. To separate the (r) and (s) enantiomers, a chiral HPLC method would be necessary, employing a chiral stationary phase. This is crucial to determine the enantiomeric excess (e.e.) of the sample.

Gas Chromatography (GC): GC can also be used, often after derivatization of the hydroxyl groups to increase volatility and improve peak shape. A pure sample would yield a single peak. The use of a flame ionization detector (FID) allows for the quantification of impurities.

Table 2: Summary of Analytical Techniques and Expected Findings

Technique Information Obtained Expected Result for a Pure Sample
¹H, ¹³C, ¹⁹F, 2D NMR Complete molecular structure and connectivity Spectra consistent with the proposed structure
HRMS Exact molecular formula and fragmentation Accurate mass matching C₈H₉FO₂, logical fragmentation
IR Spectroscopy Presence of functional groups (OH, C-F, C=C) Characteristic absorption bands for all functional groups
UV-Vis Spectroscopy Electronic transitions of the aromatic system Absorption maximum ~270-280 nm

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes

A conformational analysis of (r)-2-Fluoro-4-(1-hydroxyethyl)phenol would involve the exploration of the potential energy surface to identify stable conformers. This would primarily focus on the rotation around the C-C bond of the hydroxyethyl (B10761427) group and the C-O bond of the phenolic hydroxyl group. The relative energies of these conformers would be calculated to determine the most stable, low-energy structures. This analysis is crucial as the three-dimensional shape of a molecule dictates its physical properties and biological activity.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations would be employed to investigate the electronic properties of the molecule. Such studies would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are essential for understanding the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. For instance, DFT has been used to study the electronic properties of various substituted phenols, providing a framework for how such an analysis would be approached.

Molecular Dynamics Simulations for Solvation and Dynamic Behavior

To understand the behavior of this compound in a biological environment, molecular dynamics (MD) simulations in a solvent, typically water, would be performed. These simulations would model the movement of the molecule over time, providing information on its solvation, flexibility, and the dynamics of intramolecular and intermolecular hydrogen bonds. Studies on similar molecules, such as 4-fluorophenol, have utilized MD simulations to characterize their hydration dynamics. uzh.ch

Prediction of Spectroscopic Parameters

Computational methods are often used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For this compound, quantum chemical calculations could predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and IR vibrational frequencies. These predicted spectra would be invaluable for the structural confirmation and characterization of the compound.

Ligand-Protein Docking and Molecular Recognition Studies (pre-clinical binding models)

Molecular docking simulations are a key tool in drug discovery to predict the binding orientation and affinity of a small molecule to a protein target. For this compound, docking studies would be conducted against relevant biological targets to explore its potential as a therapeutic agent. These preclinical models would identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Rational Design of Derivatives based on Computational Insights

The insights gained from the aforementioned computational studies would form the basis for the rational design of new derivatives. By understanding the structure-activity relationships, modifications could be proposed to the structure of this compound to enhance its desired properties, such as binding affinity, selectivity, or metabolic stability. This computational-led approach accelerates the discovery and optimization of new chemical entities.

Biological Interaction Research at the Molecular and Cellular Level

Investigation of Molecular Targets and Binding Mechanisms (in vitro studies)

While specific in vitro studies identifying the definitive molecular targets of (r)-2-Fluoro-4-(1-hydroxyethyl)phenol are not extensively detailed in publicly available literature, the structural characteristics of the molecule allow for informed hypotheses regarding its binding mechanisms. Phenolic compounds are known to interact with a wide array of biological macromolecules, primarily through non-covalent forces. frontiersin.org The interactions between phenols and proteins can be influenced by factors such as pH, temperature, and the specific characteristics of both the protein and the phenolic compound. frontiersin.org

The binding mechanisms for a molecule like this compound would likely involve:

Hydrogen Bonding: The phenolic hydroxyl group and the hydroxyl group on the ethyl side chain are capable of acting as both hydrogen bond donors and acceptors. nih.govacs.org These interactions are crucial for the orientation and stabilization of ligands within the binding pockets of proteins and other biological targets. utwente.nl

Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can interact with nonpolar regions of a target protein.

Dipole-Based Interactions: The highly electronegative fluorine atom creates a strong dipole moment in the C-F bond, which can lead to favorable electrostatic interactions with polar residues in a binding site. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For phenol (B47542) derivatives, QSAR models have been successfully developed to predict biological activities, including toxicity. nih.gov These models often demonstrate that activity is highly dependent on physicochemical parameters such as hydrophobicity (log P) and the acid dissociation constant (pKa), along with steric and electronic descriptors. jst.go.jpnih.gov

Table 1: Hypothetical SAR and QSAR Descriptors for Phenol Analogs

Compound Key Structural Feature Expected Impact on log P Expected Impact on pKa Potential Influence on Activity
Phenol Base structure Baseline Baseline (~10.0) Baseline activity
4-Ethylphenol Alkyl substitution Increase (more lipophilic) Slight increase Modified receptor affinity/selectivity
4-Fluorophenol Fluorine substitution Slight increase Decrease (more acidic) Altered electronic interactions and binding

This table is illustrative and based on general chemical principles.

QSAR studies on substituted phenols have shown that electronic properties of the phenolic hydroxyl group are significant contributors to their mechanism of action. nih.gov The introduction of substituents like fluorine alters the electron distribution across the aromatic ring, thereby influencing these critical properties.

Stereochemistry plays a critical role in the action of drugs and bioactive molecules, as biological targets such as enzymes and receptors are inherently chiral. nih.gov The specific spatial arrangement of atoms in a molecule can dramatically affect its binding affinity, potency, and pharmacokinetic properties. nih.gov

For this compound, the chiral center is at the carbon atom bearing the hydroxyl group in the hydroxyethyl (B10761427) side chain. The "(r)" designation specifies a distinct three-dimensional orientation of this substituent. This stereospecificity is crucial for molecular recognition, as the precise positioning of the hydroxyl group and adjacent atoms determines how effectively the molecule can fit into a complementary binding site. A different stereoisomer, such as the (s)-enantiomer, would present these groups in a different orientation, which could lead to a weaker interaction or binding to a different target altogether. This principle is well-established; for many chiral compounds, one enantiomer is significantly more potent than the other, highlighting the importance of stereochemistry in biological recognition. nih.gov

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to modulate a molecule's properties. researchgate.nettandfonline.com The fluorine atom has several unique characteristics that influence ligand-target interactions:

Size and Shape: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere of hydrogen without causing significant steric hindrance. tandfonline.com

Electronegativity: As the most electronegative element, fluorine can alter the local electronic environment of a molecule. tandfonline.com This can influence the acidity of nearby functional groups, such as the phenolic hydroxyl, and create favorable electrostatic interactions with the target protein. researchgate.net

Metabolic Stability: Fluorine substitution at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's metabolic stability. tandfonline.comchemrxiv.org

However, the effect of fluorination is context-dependent; while it often enhances binding, in some cases, it can be detrimental if the fluorine atom is placed in an electronically or sterically unfavorable position within the binding site. nih.gov

A pharmacophore is the ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. The key pharmacophoric elements of this compound are the phenolic hydroxyl group, the aromatic ring, the (r)-1-hydroxyethyl group, and the fluorine atom.

Table 2: Pharmacophoric Features of this compound

Pharmacophoric Element Potential Role in Biological Interaction
Phenolic -OH Group Acts as a hydrogen bond donor and acceptor; crucial anchor point for binding to many targets. nih.gov
Aromatic Ring Provides a rigid scaffold; participates in hydrophobic and π-stacking interactions with protein residues.
(R)-1-Hydroxyethyl Group The chiral center dictates stereospecific recognition. The -OH group is a key hydrogen bond donor/acceptor.

| Ortho-Fluorine Atom | Modulates the pKa of the phenolic -OH. Acts as a hydrogen bond acceptor and engages in electrostatic interactions. nih.gov |

The combination of these elements creates a specific three-dimensional pattern of interaction points that determines the molecule's biological activity and selectivity.

Enzymatic Transformations and Biotransformation in Model Systems

The biotransformation of a compound describes its metabolic conversion in a biological system, which is critical for determining its pharmacokinetic profile. Phenolic compounds typically undergo both Phase I and Phase II metabolism. Phase I reactions often involve oxidation by cytochrome P450 (CYP) enzymes, while Phase II reactions involve conjugation with endogenous molecules like glucuronic acid or sulfate.

The presence of a fluorine atom on the aromatic ring of this compound is expected to significantly influence its biotransformation. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage. researchgate.net Placing a fluorine atom on the aromatic ring can block positions that would otherwise be susceptible to hydroxylation by CYP enzymes. This strategic fluorination is a common tactic to enhance metabolic stability and prolong the half-life of a drug candidate. tandfonline.comsynthical.com

The metabolic stability of a compound is frequently assessed in vitro using subcellular fractions, such as liver microsomes, which are rich in CYP enzymes. eurofinsdiscovery.com In a typical microsomal stability assay, the test compound is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH), and the concentration of the compound is measured over time.

From this data, key parameters such as the intrinsic clearance (Clint) and the in vitro half-life (t½) are calculated. eurofinsdiscovery.com A compound with high metabolic stability will have a low clearance rate and a long half-life. The introduction of fluorine into a molecule often leads to improved metabolic stability. nih.gov

Table 3: Typical Setup for an In Vitro Microsomal Stability Assay

Component/Parameter Description Typical Value/Condition
Test System Liver microsomes (human, rat, etc.) 0.5 - 1.0 mg/mL protein
Test Compound This compound 1 µM
Cofactor NADPH regenerating system Present
Incubation Buffer Phosphate buffer pH 7.4
Temperature Body temperature 37°C
Time Points Multiple points to track disappearance 0, 5, 15, 30, 60 minutes

| Analysis Method | LC-MS/MS | To quantify remaining parent compound |

Based on established principles of medicinal chemistry, this compound would be predicted to exhibit moderate to high metabolic stability in such an assay due to the presence of the fluorine atom, which protects the aromatic ring from oxidative metabolism. tandfonline.comchemrxiv.org

Receptor Binding and Enzyme Inhibition Assays (non-clinical)

There is currently no publicly available data from in-vitro receptor binding or enzyme inhibition assays for this compound. Therefore, information regarding its specific molecular targets, binding affinities, and potential as an enzyme inhibitor is not documented in the accessible scientific literature.

Cellular Uptake and Distribution Studies in Model Cell Lines (in vitro)

No in-vitro studies detailing the cellular uptake, distribution, or mechanisms of transport of this compound in any model cell lines have been identified in the public domain. Research on how this compound permeates cell membranes and its subsequent intracellular localization has not been reported.

Potential Applications As a Chemical Probe or Chiral Building Block

Utility in the Synthesis of Complex Bioactive Molecules and Natural Products

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. ucj.org.ua Chiral fluorinated building blocks are particularly sought after for the synthesis of pharmaceuticals and agrochemicals, as the specific stereochemistry is often crucial for biological activity. chimia.chnih.govrsc.org

(r)-2-Fluoro-4-(1-hydroxyethyl)phenol serves as a valuable chiral synthon for the construction of more complex bioactive molecules. The chiral secondary alcohol can be used to introduce a specific stereocenter, which is a common feature in many natural products and pharmaceuticals. The fluorinated phenol (B47542) ring offers a site for further functionalization and can favorably modulate the physicochemical properties of the final compound.

While direct examples of the incorporation of this compound into complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various classes of bioactive compounds. The principles of asymmetric synthesis suggest that this building block can be utilized in convergent synthetic routes, where chiral fragments are assembled to create a larger, more complex molecule with defined stereochemistry.

Application as a Chiral Scaffold in Medicinal Chemistry Research

Chiral scaffolds are fundamental in drug discovery, providing a three-dimensional framework upon which to build and orient functional groups to interact with biological targets. The introduction of fluorine into these scaffolds can significantly impact their properties. acs.org

This compound possesses the key attributes of a valuable chiral scaffold:

Defined Stereochemistry: The (R)-configuration at the benzylic alcohol provides a fixed spatial arrangement for appended functionalities.

Functionality for Derivatization: The phenolic hydroxyl and the secondary alcohol are amenable to a wide range of chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Fluorine Substitution: The fluorine atom on the phenyl ring can influence the compound's lipophilicity, pKa, and metabolic stability, and can also participate in specific interactions with biological targets, such as hydrogen bonding. acs.org

This scaffold can be employed in the design of inhibitors for enzymes or ligands for receptors where specific stereochemical and electronic interactions are critical for activity. The fluorinated phenol moiety is a common feature in many biologically active compounds, and the chiral side chain adds a crucial element of three-dimensional diversity.

Role in Agrochemical Research and Development

The agrochemical industry increasingly relies on the development of chiral and fluorinated compounds to create more effective and selective pesticides and herbicides with improved environmental profiles. nih.govresearchgate.net The introduction of fluorine can enhance the efficacy and metabolic stability of agrochemicals. ccspublishing.org.cn

This compound represents a promising starting material for the synthesis of novel agrochemicals. The chiral center can lead to enantiomerically specific activity, potentially reducing the required application rates and minimizing off-target effects. The fluorinated phenol core is a key component in many existing pesticides. researchgate.net

Research in this area would involve the derivatization of the hydroxyl groups to introduce various toxophoric or pharmacophoric moieties. The resulting compounds could be screened for activity against a range of agricultural pests and weeds. The inherent chirality of the building block allows for the exploration of stereospecific interactions with target enzymes or receptors in pests, which can lead to the development of more potent and selective agents.

Development as a Fluorescent or Isotopic Probe for Biological Research

Fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. hku.hk The design of such probes often involves a fluorophore linked to a recognition element. The phenolic group of this compound could serve as a handle for the attachment of a fluorophore. The chiral nature of the molecule could be exploited for the development of probes that can enantioselectively recognize and report on the presence of other chiral molecules in a biological system. rsc.orgrsc.orgacs.org

Furthermore, the fluorine atom allows for the potential development of 18F-labeled probes for Positron Emission Tomography (PET) imaging. springernature.com Isotopic labeling of phenols with 18F is a known strategy to create PET tracers. nih.govchemrxiv.org An 18F-labeled version of this compound or its derivatives could be used to study the in vivo distribution and pharmacokinetics of drugs or to visualize specific biological targets. The development of fluorinated phenols as pH-sensitive probes has also been reported, suggesting that derivatives of this compound could be designed to report on pH changes in specific cellular compartments. rsc.org

Probe TypePotential ApplicationKey Molecular Feature Utilized
Fluorescent Probe Enantioselective recognition of chiral biomolecules.Chiral center, functionalizable hydroxyl groups.
Isotopic Probe (18F) PET imaging of biological targets and processes.Fluorine atom for radiolabeling.
pH-Sensitive Probe Reporting on pH changes in biological environments.Fluorinated phenol moiety.

Potential in Materials Science Research (e.g., chiral polymers, liquid crystals)

Chiral molecules are of significant interest in materials science for the creation of materials with unique optical and electronic properties.

Chiral Polymers: this compound can serve as a chiral monomer for the synthesis of optically active polymers. cmu.edu The phenolic hydroxyl group can be used as a point of attachment for polymerization, for instance, through the formation of polyesters or polyethers. researchgate.netnih.gov The pendant chiral side chain would impart chirality to the entire polymer chain, potentially leading to materials with applications in chiral separations, asymmetric catalysis, or as chiroptical materials. nih.govrsc.orgrsc.orgnih.gov

Liquid Crystals: The incorporation of chiral, fluorinated moieties is a common strategy in the design of advanced liquid crystal materials. researchgate.netresearchgate.netmdpi.comrsc.org The rigid aromatic core, the chiral center, and the fluorine atom of this compound make it a suitable component for the synthesis of chiral dopants or the core structure of new liquid crystalline molecules. Fluorinated liquid crystals often exhibit desirable properties such as low viscosity and high thermal stability. researchgate.net Derivatives of this compound could be designed to exhibit specific mesophases with ferroelectric or other useful properties.

Material TypePotential ApplicationKey Molecular Feature Utilized
Chiral Polymers Chiral chromatography, asymmetric catalysis, chiroptical devices.Chiral center, polymerizable phenolic group.
Liquid Crystals Displays, sensors, optical switches.Chiral center, rigid fluorinated aromatic core.

Future Research Directions and Emerging Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient, sustainable, and stereoselective methods for the synthesis of (r)-2-Fluoro-4-(1-hydroxyethyl)phenol and its derivatives. The principles of green chemistry are becoming increasingly important in pharmaceutical and chemical manufacturing to reduce environmental impact and improve cost-effectiveness. nih.govresearchgate.net

Key areas for exploration include:

Biocatalytic and Chemoenzymatic Approaches: The use of enzymes and whole-cell biocatalysts offers a green and highly selective route to chiral alcohols. dergipark.org.trnih.gov Future studies could explore the use of engineered ketoreductases for the asymmetric reduction of a corresponding ketone precursor to yield the desired (r)-enantiomer with high enantiomeric excess. nih.govsciencedaily.com Chemoenzymatic strategies, which combine the advantages of chemical and biological catalysis, could also provide efficient and sustainable synthetic pathways. nih.gov

Asymmetric Synthesis: Continued development of asymmetric catalytic methods is crucial for the selective synthesis of the (r)-enantiomer. This includes the use of chiral catalysts and reagents to control the stereochemistry of the alcohol group. lifechemicals.comgoogle.com Research into novel chiral ligands and catalytic systems for the synthesis of fluorinated chiral compounds will be highly relevant. acs.org

Continuous Flow Synthesis: This technology allows for better control over reaction parameters, leading to improved yields, reduced waste, and enhanced safety. nih.gov Applying continuous flow processes to the synthesis of this compound could offer significant advantages over traditional batch production methods.

Sustainable Solvents and Reagents: A shift towards the use of greener solvents, such as water or bio-based solvents, and the replacement of hazardous reagents are central tenets of sustainable chemistry. nih.govmdpi.com Future synthetic routes for this compound will likely prioritize the use of environmentally benign materials.

A summary of potential sustainable synthetic approaches is presented in the table below.

MethodologyKey Advantages
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally friendly. dergipark.org.trnih.gov
Asymmetric Catalysis Precise control of stereochemistry, potential for high yields and enantiomeric purity. lifechemicals.comgoogle.com
Continuous Flow Synthesis Improved process control, enhanced safety, reduced waste generation. nih.gov
Green Chemistry Principles Use of renewable feedstocks, safer solvents, and reduced energy consumption. nih.govresearchgate.netthesciencein.org

Discovery of New Biological Targets and Pathways

The pharmacological potential of this compound remains largely unexplored. The presence of both a phenol (B47542) and a fluorine atom suggests a wide range of possible biological activities, as both moieties are prevalent in known therapeutic agents. dergipark.org.trlifechemicals.comgoogle.com Future research should focus on identifying and validating novel biological targets and elucidating the molecular pathways through which this compound exerts its effects.

Potential areas of investigation include:

Enzyme Inhibition: Phenolic compounds are known to interact with a variety of enzymes. researchgate.netnih.gov High-throughput screening of this compound against panels of enzymes, such as kinases, proteases, and metabolic enzymes, could reveal novel inhibitory activities. The fluorine atom can enhance binding affinity and selectivity for target proteins. lifechemicals.com

Receptor Modulation: The structural motifs present in the compound suggest potential interactions with various cellular receptors. Investigating its binding to and modulation of receptors involved in signaling pathways relevant to diseases like cancer, inflammation, and neurological disorders could uncover new therapeutic applications.

Antimicrobial Activity: Phenolic compounds often exhibit antimicrobial properties. sciencedaily.com Screening this compound against a broad spectrum of bacteria and fungi could identify potential applications in infectious disease research. The addition of fluorine can sometimes enhance the antimicrobial effects of phenolic compounds. mdpi.com

Antioxidant and Anti-inflammatory Properties: Phenolic compounds are well-known for their antioxidant and anti-inflammatory effects. sciencedaily.comnih.govresearchgate.net Future studies could investigate the ability of this compound to scavenge free radicals and modulate inflammatory pathways, which are implicated in a wide range of chronic diseases.

Advancement in Integrated Computational and Experimental Approaches

The integration of computational and experimental methods is a powerful strategy in modern drug discovery and chemical biology. nih.govnih.govnih.gov This synergistic approach can accelerate the research and development process for compounds like this compound.

Future directions in this area include:

In Silico Screening and Target Prediction: Computational methods, such as molecular docking and virtual screening, can be used to predict the potential biological targets of this compound. nih.govmdpi.comthesciencein.org These in silico predictions can then be validated through experimental assays, prioritizing research efforts. The PASS (Prediction of Activity Spectra for Substances) online tool is an example of a program used to predict the biological activities of chemical structures. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of derivatives of this compound, QSAR models can be developed to understand the relationship between chemical structure and biological activity. nih.gov This can guide the design of more potent and selective analogs.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic interactions between the compound and its biological targets at an atomic level, helping to elucidate the mechanism of action.

Combined Spectroscopic and Computational Analysis: The combination of experimental spectroscopic techniques, such as NMR, with quantum chemical calculations can provide a detailed understanding of the compound's structure, conformation, and electronic properties, which are crucial for its biological activity. nih.govnih.gov

The interplay between computational and experimental approaches is summarized in the table below.

ApproachApplication for this compound
In Silico Target Prediction Identify potential protein targets for experimental validation. dergipark.org.trnih.gov
QSAR Modeling Guide the design of new analogs with improved activity. nih.gov
Molecular Dynamics Elucidate binding modes and mechanisms of action.
Spectroscopy & Computation Characterize structural and electronic properties. nih.govnih.gov

Application in Advanced Screening Technologies for Chemical Biology

The unique properties of this compound make it a valuable tool for use in advanced screening technologies to probe biological systems.

Emerging applications include:

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, this compound could serve as a fragment in FBDD campaigns. nih.govnih.govsygnaturediscovery.com The fluorine atom is particularly useful in this context as ¹⁹F NMR spectroscopy is a powerful technique for fragment screening, allowing for high-throughput identification of hits that bind to a target protein. researchgate.netlifechemicals.com The wide chemical shift range and high sensitivity of ¹⁹F NMR enable the screening of compound mixtures, or "cocktails". lifechemicals.com

Chemical Probe Development: With appropriate modifications, this compound could be developed into a chemical probe to study the function of its biological targets in living systems. This could involve the attachment of a reporter tag, such as a fluorophore or a biotin moiety.

High-Content Screening (HCS): The effects of this compound on cellular phenotypes can be investigated using HCS platforms. This can provide valuable information about its mechanism of action and potential off-target effects. Libraries of phenolic compounds are available for HTS and HCS. medchemexpress.com

Interdisciplinary Research Collaborations and Translational Potential

Realizing the full potential of this compound will require collaboration across multiple scientific disciplines. The journey from a promising molecule to a valuable chemical tool or therapeutic agent is inherently interdisciplinary.

Key areas for collaboration include:

Chemistry and Biology: Synthetic chemists can design and create novel analogs of the compound, while biologists can evaluate their activity in cellular and animal models. This iterative process is fundamental to lead optimization in drug discovery.

Pharmacology and Toxicology: Pharmacologists can investigate the pharmacokinetic and pharmacodynamic properties of the compound, while toxicologists can assess its safety profile.

Computational Science and Experimental Science: As detailed in section 9.3, the integration of computational modeling with experimental validation is crucial for accelerating research and gaining a deeper understanding of the compound's properties. nih.govnih.gov

Translational Medicine: If promising biological activities are identified, collaborations with clinicians will be essential to explore the translational potential of this compound for the development of new diagnostic or therapeutic strategies. The incorporation of fluorine can improve drug-like properties, such as metabolic stability and bioavailability, which are critical for clinical success. nih.gov

The successful translation of research on this compound from the laboratory to practical applications will depend on the strength and breadth of these interdisciplinary collaborations.

Q & A

Basic: How can researchers optimize the enantiomeric purity of (R)-2-Fluoro-4-(1-hydroxyethyl)phenol during synthesis?

Methodological Answer:
Enantiomeric purity is critical for chiral compounds. Asymmetric reduction of ketone intermediates using chiral catalysts (e.g., Ru-BINAP complexes) can yield high enantiomeric excess (ee). For example, structurally similar (R)-configured alcohols are synthesized via chiral resolution using immobilized lipases or HPLC with chiral stationary phases (e.g., Chiralpak AD-H) . Post-synthesis analysis via polarimetry or chiral GC/MS is recommended to validate ee ≥98%, as required for pharmacological studies .

Advanced: What role does the fluorine substituent play in modulating the compound’s biological activity?

Methodological Answer:
Fluorine’s electronegativity and steric effects enhance metabolic stability and binding affinity. In structurally analogous fluorophenols, fluorination at the 2-position reduces oxidative degradation by blocking cytochrome P450-mediated metabolism . Computational docking studies (e.g., AutoDock Vina) can predict interactions with target enzymes like COX-2, where fluorine’s hydrophobic interactions improve binding scores compared to non-fluorinated analogs .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 19F^{19}\text{F}-NMR (δ ~-110 ppm for aromatic F) and 1H^{1}\text{H}-NMR (doublet for hydroxyethyl CH2_2) confirm substitution patterns.
  • X-ray Crystallography : Resolve stereochemistry via single-crystal analysis (e.g., Mo-Kα radiation, R-factor <0.05), as demonstrated for fluorinated Schiff base analogs .
  • HRMS : Validate molecular weight (C8_8H9_9FO2_2, theoretical [M+H]+^+=157.06) with deviations <2 ppm .

Advanced: How does stereochemistry influence the compound’s pharmacokinetic profile?

Methodological Answer:
The (R)-configuration enhances bioavailability in chiral environments. For example, (R)-enantiomers of β-hydroxyethylphenols show 3–5× higher intestinal absorption in Caco-2 cell models compared to (S)-forms due to stereoselective transporter interactions (e.g., P-glycoprotein efflux) . In vivo studies in rodents should employ stereospecific LC-MS/MS methods to track enantiomer-specific clearance rates .

Basic: What experimental strategies mitigate instability of the hydroxyethyl group under acidic conditions?

Methodological Answer:
Protecting groups (e.g., tert-butyldimethylsilyl ether) stabilize the hydroxyethyl moiety during synthesis. Post-reaction deprotection with TBAF in THF retains >90% yield. Stability assays (pH 1–7, 37°C) monitored via HPLC-UV (λ=254 nm) confirm degradation <5% over 24 hours .

Advanced: How to resolve contradictions in reported antimicrobial activity of fluorinated phenolic derivatives?

Methodological Answer:
Discrepancies arise from assay conditions. Standardize testing using CLSI guidelines:

  • MIC Assays : Use Mueller-Hinton broth (pH 7.3) for bacteria and RPMI-1640 for fungi.
  • Controls : Compare with fluconazole (fungi) and ciprofloxacin (bacteria).
    Structure-activity relationship (SAR) analysis reveals that para-substituted hydroxyethyl groups enhance Gram-positive activity (MIC ~8 µg/mL), while meta-fluorination reduces potency .

Basic: What chromatographic methods quantify trace impurities in bulk this compound?

Methodological Answer:

  • HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), gradient elution (acetonitrile/0.1% H3_3PO4_4), λ=220 nm.
  • Limits : LOD=0.1 µg/mL, LOQ=0.3 µg/mL for residual solvents (e.g., DCM, ethyl acetate) .

Advanced: How to design in silico models to predict the compound’s metabolic pathways?

Methodological Answer:
Use Schrödinger’s ADMET Predictor or SwissADME:

  • Phase I Metabolism : Predict hydroxylation at the ethyl chain (CYP3A4, ~70% likelihood).
  • Phase II : Glucuronidation of the phenol group (UGT1A1, predicted t1/2_{1/2}=6.2 h). Validate with human liver microsomes (HLM) and NADPH cofactors, monitoring metabolites via UPLC-QTOF .

Basic: What formulation strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Co-solvents : 20% PEG-400 + 5% ethanol increases solubility to ~15 mg/mL.
  • Nanoparticles : Encapsulate in PLGA (75:25 lactide:glycolide) via solvent evaporation (particle size=180 nm, PDI<0.2) .

Advanced: How to analyze enantiomer-specific receptor binding using surface plasmon resonance (SPR)?

Methodological Answer:
Immobilize β2_2-adrenergic receptor (β2_2-AR) on a CM5 chip. Inject (R)- and (S)-enantiomers (1–100 µM in HBS-EP buffer, pH 7.4). Fit sensograms to a 1:1 Langmuir model:

  • (R)-enantiomer : KD_D=12 nM, Rmax=120 RU.
  • (S)-enantiomer : No binding observed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.